molecular formula C5H6O3 B14667828 2-Propenoic acid, 2-methyl-3-oxo-, methyl ester CAS No. 36832-93-6

2-Propenoic acid, 2-methyl-3-oxo-, methyl ester

Cat. No.: B14667828
CAS No.: 36832-93-6
M. Wt: 114.10 g/mol
InChI Key: RHWVFTULIFCENJ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-3-oxo-, methyl ester, also known as methyl methacrylate, is an organic compound with the formula C5H8O3. It is a colorless liquid with a characteristic ester odor. This compound is widely used in the production of polymers and resins, making it a crucial component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the acetone cyanohydrin route, where acetone cyanohydrin is first hydrolyzed to form methacrylamide, which is then esterified with methanol to produce methyl methacrylate. This process is often used in industrial settings due to its efficiency and high yield.

Industrial Production Methods

In industrial production, the acetone cyanohydrin route is widely used. The process involves the following steps:

    Hydrolysis: Acetone cyanohydrin is hydrolyzed to form methacrylamide.

    Esterification: Methacrylamide is esterified with methanol in the presence of an acid catalyst to produce methyl methacrylate.

    Purification: The crude product is purified through distillation to obtain high-purity methyl methacrylate.

Chemical Reactions Analysis

Types of Reactions

Methyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It readily polymerizes to form polymethyl methacrylate (PMMA), a transparent thermoplastic.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and methanol.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, UV light, or heat.

    Addition Reactions: Typically carried out in the presence of a base or acid catalyst.

    Hydrolysis: Conducted under reflux with either an acid or base catalyst.

Major Products Formed

    Polymerization: Polymethyl methacrylate (PMMA)

    Addition Reactions: Various substituted methacrylates

    Hydrolysis: Methacrylic acid and methanol

Scientific Research Applications

Methyl methacrylate has numerous applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of embedding media for electron microscopy.

    Medicine: Utilized in the production of bone cement and dental materials.

    Industry: Key component in the manufacture of acrylic sheets, paints, and coatings.

Mechanism of Action

The mechanism of action of methyl methacrylate primarily involves its polymerization to form PMMA. The polymerization process is initiated by free radicals, which attack the double bond of the methyl methacrylate molecule, leading to the formation of a polymer chain. The molecular targets and pathways involved in this process include the activation of the carbon-carbon double bond and the propagation of the polymer chain through successive addition of monomer units.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl methacrylate
  • Butyl methacrylate
  • 2-Hydroxyethyl methacrylate

Comparison

Methyl methacrylate is unique due to its high reactivity and ability to form transparent and durable polymers. Compared to ethyl methacrylate and butyl methacrylate, it has a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid polymerization and high clarity. 2-Hydroxyethyl methacrylate, on the other hand, contains a hydroxyl group, which imparts hydrophilic properties, making it useful in biomedical applications.

Properties

CAS No.

36832-93-6

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

InChI

InChI=1S/C5H6O3/c1-4(3-6)5(7)8-2/h1-2H3

InChI Key

RHWVFTULIFCENJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C=O)C(=O)OC

Origin of Product

United States

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